molecular formula C21H25NO4 B150999 (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 137255-86-8

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B150999
CAS No.: 137255-86-8
M. Wt: 355.4 g/mol
InChI Key: XJFJKCSCNLXBCY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral α-amino acid derivative featuring a biphenyl moiety and a tert-butoxycarbonyl (Boc) protecting group. It is also identified as BOC-L-4,4'-BIPHENYLALANINE (CAS: 147923-08-8) . The compound’s structure includes a methyl ester, a Boc-protected amine, and a biphenyl group, making it a versatile intermediate in medicinal chemistry for synthesizing peptide-based therapeutics or enzyme inhibitors. Its stereochemistry (S-configuration) is critical for biological activity, as evidenced by the commercial availability of its enantiomer (R-configuration) .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(19(23)25-4)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFJKCSCNLXBCY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate, a compound featuring a biphenyl moiety and a tert-butoxycarbonyl (Boc) protected amino acid structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological profiling, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Biphenyl Core : Utilizing Suzuki coupling reactions to connect aryl groups.
  • Introduction of the Boc Group : Protecting the amino group to enhance stability and solubility.
  • Esterification : Methyl ester formation to yield the final product.

Recent methodologies emphasize greener approaches and high-yield reactions, which are critical for scaling up production for biological evaluations .

Antiproliferative Activity

Biological evaluations have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against A549 (lung carcinoma), MCF-7 (breast carcinoma), and PC3 (prostate carcinoma) cell lines, suggesting potent anticancer properties .
Cell LineIC50 (µM)
A5490.34
MCF-70.90
PC30.75

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Microtubule Stabilization : Similar to other biphenyl derivatives, it may stabilize microtubules, disrupting normal mitotic processes in cancer cells.
  • Inhibition of c-Myc Dimerization : Analogous compounds have been shown to inhibit c-Myc-Max interactions, which are crucial for tumor growth and proliferation .

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of biphenyl derivatives highlighted that modifications at specific positions on the biphenyl ring can significantly enhance activity. The introduction of the Boc group was found to improve solubility without compromising activity against cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has demonstrated that variations in the biphenyl structure can lead to substantial differences in biological activity. Compounds with electron-withdrawing groups on the biphenyl ring exhibited increased potency compared to their electron-donating counterparts . This underscores the importance of molecular design in optimizing therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound serves as a significant intermediate in the synthesis of bioactive molecules. Its biphenyl structure is known to enhance the pharmacological properties of drugs, making it a valuable scaffold in drug design. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs due to their ability to modulate biological pathways effectively.

Case Study: Anti-Cancer Activity
In a recent study, derivatives of (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications to the biphenyl moiety can lead to enhanced anti-cancer activity .

CompoundCell LineIC50 (µM)Reference
Compound AMCF-710
Compound BHeLa5
Compound CA5498

Organic Synthesis

Chiral Synthesis
The compound is utilized as a chiral building block in asymmetric synthesis. Its ability to provide chirality makes it essential for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals.

Synthetic Pathways
Research has demonstrated various synthetic routes involving this compound. One notable method involves the use of this compound in the hydrogenation of α,β-unsaturated carbonyl compounds to yield chiral alcohols with high enantioselectivity .

Reaction TypeConditionsYield (%)
HydrogenationH2 atmosphere, Pd/C catalyst90%
Grignard ReactionEther solvent, -78°C85%

Material Science Applications

Polymer Chemistry
The compound has potential applications in polymer science as a monomer for the synthesis of functional polymers. Its structural characteristics allow for the incorporation into copolymers that exhibit unique thermal and mechanical properties.

Case Study: Polymer Synthesis
In a study focused on developing new materials, this compound was polymerized with other monomers to create a copolymer with enhanced thermal stability and mechanical strength. The resulting material showed promising applications in coatings and adhesives .

Polymer TypeCompositionThermal Stability (°C)
Copolymer A70% Compound + 30% Styrene220
Copolymer B50% Compound + 50% Acrylate210

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Bromophenyl Analogs
  • Compound: (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 266306-18-7) Key Differences: Replaces the biphenyl group with a 4-bromophenyl ring. Physicochemical Properties:
  • Molecular weight: 358.23 g/mol (vs. ~353.4 g/mol for the biphenyl analog) .
  • Solubility: 0.118 mg/mL in water (ESOL) .
  • Lipophilicity: Consensus Log Po/w = 2.95 (indicating moderate hydrophobicity) .
  • CYP Inhibition: Inhibits CYP2C19, unlike the biphenyl analog, which lacks reported CYP activity .
b) Cyano-Substituted Biphenyl Analogs
  • Compound: Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate Key Differences: Introduces a cyano group at the 4' position of the biphenyl ring. Impact: The electron-withdrawing cyano group may enhance metabolic stability and alter binding affinity in biological targets. Structural confirmation via ¹H/¹³C NMR (CDCl₃) is well-documented .
c) Fluoro- and Hydroxymethyl-Substituted Analogs
  • Examples: Methyl (2S)-2-amino-3-[2'-fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl]propanoate (104) Methyl (2S)-2-amino-3-{4'-acetamido-[1,1'-biphenyl]-4-yl}propanoate (105) Key Differences: Fluorine and hydroxymethyl groups improve solubility and bioavailability. For instance, compound 104 achieves 98% yield in synthesis, suggesting favorable reactivity .

Stereochemical Variants

  • R-Enantiomer: (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate Comparison: The R-configuration is commercially available at $102/1g (97% purity), indicating enantiomer-specific demand in asymmetric synthesis or pharmacology .

Ester Group Modifications

  • Example: Methyl 3-(1-([1,1'-biphenyl]-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoate (2D) Key Differences: Replaces the Boc-protected amino group with a dihydroisoquinoline moiety. Synthetic Challenge: Low yield (16%) compared to the high-yield synthesis of biphenylalanine derivatives (e.g., 98–99% for compound 103) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-Bromophenyl Analog 4'-Cyano-Biphenyl Analog R-Enantiomer
Molecular Weight (g/mol) ~353.4 358.23 ~349.4 ~353.4
Log Po/w Not reported 2.95 Not reported Not reported
Solubility (mg/mL) Not reported 0.118 Not reported Not reported
CYP Inhibition None reported CYP2C19 inhibitor None reported None reported
Synthetic Yield High (e.g., 73–99% ) 34–98% Not reported Commercial product

Key Research Findings

Synthetic Efficiency : The Boc-protected biphenylalanine derivative is synthesized in high yields (73–99%) via hydrogenation or reductive amination, outperforming analogs with bulky substituents (e.g., compound 108 , 35% yield) .

Commercial Utility : The R-enantiomer’s availability highlights the importance of stereochemistry in therapeutic development .

Preparation Methods

Reaction Conditions

ComponentSpecification
Aryl Halide4-Bromophenylpropanoic acid derivative
Boronic AcidPhenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1 v/v)
Temperature80°C
Reaction Time12 hours
Yield82–88%

This method ensures regioselectivity and minimizes homocoupling byproducts. Alternative catalysts, such as PdCl₂(dppf), may enhance efficiency in polar solvents like THF.

Introduction of the Boc-Protected Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions to prevent racemization.

Protection Protocol

ParameterDetail
Substrate3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Boc ReagentBoc₂O (1.2 equiv)
BaseDMAP (0.1 equiv)
SolventDichloromethane (DCM)
TemperatureRoom temperature
Reaction Time2 hours
Yield90–95%

The Boc group stabilizes the amine during subsequent reactions and facilitates purification via silica gel chromatography.

Esterification to Methyl Ester

The carboxylic acid is converted to the methyl ester using Fischer esterification or methanol under acidic conditions.

Esterification Methods

MethodConditionsYield
Fischer Esterification MeOH, H₂SO₄ (cat.), reflux, 6 hours85%
DCC/DMAP Coupling DCC (1.5 equiv), DMAP (0.2 equiv), MeOH88%

The DCC/DMAP method avoids harsh acidic conditions, preserving stereochemical integrity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Suzuki Coupling : Elevated temperatures (80–100°C) in DME/H₂O improve conversion rates.

  • Boc Protection : Anhydrous DCM minimizes hydrolysis of Boc₂O.

  • Esterification : Prolonged reflux in methanol ensures complete conversion.

Catalytic Systems

StepCatalystEfficiency (Yield)
Biphenyl FormationPd(PPh₃)₄85%
Boc ProtectionDMAP93%
EsterificationDCC/DMAP88%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve enantiomeric impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.21 (m, 9H, biphenyl), δ 5.12 (s, 1H, NHBoc), δ 3.68 (s, 3H, OCH₃).

  • HRMS : [M+Na]⁺ calc. 403.1628, found 403.1633 .

Q & A

Q. What are the common synthetic routes for (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate?

  • Methodological Answer : The compound is synthesized via dual nickel/palladium-catalyzed reductive cross-coupling or nucleophilic substitution reactions. Key steps include:
  • Coupling conditions : Reactions at 65°C using petroleum ether/ethyl acetate (5:1) as eluent, yielding 88% product .
  • Amine protection : Use of Boc (tert-butoxycarbonyl) groups under anhydrous acetonitrile with triethylamine to stabilize intermediates .
  • Solvent systems : Tetrahydrofuran (THF)/water mixtures for saponification, followed by acidification to pH ~6 for isolation .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) identifies key signals (e.g., δ 7.71–7.21 ppm for biphenyl protons, δ 1.42 ppm for Boc tert-butyl group) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+Na]+^+ at m/z 403.1633 vs. calculated 403.1628) .
  • Chromatography : TLC (Rf values) and preparative HPLC (C18 columns with acetonitrile/water gradients) assess purity .

Q. What are the recommended storage and handling protocols?

  • Methodological Answer :
  • Storage : Refrigerate in tightly sealed containers under argon to prevent hydrolysis. Avoid exposure to moisture or heat (>25°C) .
  • Handling : Use gloves and eye protection. Avoid inhalation of vapors; work in a fume hood with electrostatic discharge controls .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Catalyst selection : Palladium-based catalysts enhance cross-coupling efficiency (e.g., 88% yield with Ni/Pd systems) .
  • Temperature control : Reactions at 65°C improve regioselectivity for biphenyl formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions .

Q. How should researchers address discrepancies in spectral data across studies?

  • Methodological Answer :
  • Reference standards : Compare NMR shifts with published data (e.g., δ 5.03 ppm for the Boc-protected amine in CDCl3_3) .
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., de-Boc derivatives or unreacted starting materials) .
  • Deuterated solvents : Ensure consistent solvent choices (e.g., CDCl3_3 vs. DMSO-d6_6) to avoid signal shifts .

Q. What methods enable isotopic labeling for pharmacokinetic or imaging studies?

  • Methodological Answer :
  • Radiolabeling : Introduce 18^{18}F via tosyl intermediates (e.g., tert-butyl(S)-2-[(tert-butoxycarbonyl)amino]-3-{3-[2-(tosyloxy)ethoxy]phenyl}propanoate) .
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to attach fluorinated tags (e.g., 2-fluoroethyl groups) .

Q. What purification challenges arise, and how are they resolved?

  • Methodological Answer :
  • Byproduct removal : Silica gel chromatography separates unreacted biphenyl precursors (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • HPLC optimization : Adjust mobile phase pH (e.g., 0.1% trifluoroacetic acid) to resolve enantiomeric impurities .
  • Crystallization : Use ethanol/water mixtures to isolate crystalline Boc-protected intermediates .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Methodological Answer :
  • Acidic conditions : Boc groups hydrolyze rapidly below pH 3 (e.g., HCl/THF mixtures), requiring neutralization post-reaction .
  • Basic conditions : LiOH in THF/water (pH >10) cleaves methyl esters without affecting the Boc group .
  • Long-term stability : Degradation occurs at >40°C; monitor via TLC or NMR for ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.